2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-
Brand Name: Vulcanchem
CAS No.: 1860067-54-4
VCID: VC4209913
InChI: InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1
SMILES: CC1CN(C1C(=O)O)C
Molecular Formula: C6H11NO2
Molecular Weight: 129.159

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-

CAS No.: 1860067-54-4

Cat. No.: VC4209913

Molecular Formula: C6H11NO2

Molecular Weight: 129.159

* For research use only. Not for human or veterinary use.

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- - 1860067-54-4

Specification

CAS No. 1860067-54-4
Molecular Formula C6H11NO2
Molecular Weight 129.159
IUPAC Name (2S)-1,3-dimethylazetidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1
Standard InChI Key BCJSJTVMZBUSRL-AKGZTFGVSA-N
SMILES CC1CN(C1C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-azetidinecarboxylic acid, 1,3-dimethyl, (2S)- is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . The azetidine ring introduces significant ring strain due to its four-membered structure, while the methyl groups at positions 1 and 3 and the carboxylic acid at position 2 create steric and electronic effects that influence reactivity. The (2S) configuration ensures enantiomeric specificity, critical for interactions with biological targets such as enzymes.

Key Structural Features:

  • Azetidine core: A saturated four-membered ring with one nitrogen atom.

  • Methyl substituents: At positions 1 and 3, enhancing lipophilicity.

  • Carboxylic acid group: At position 2, enabling hydrogen bonding and salt formation.

Physicochemical Data

Experimental and computed properties include:

PropertyValueSource
Melting PointNot reported
Boiling Point189.47°C (estimated)
Density1.2245 g/cm³ (estimated)
SolubilitySlightly soluble in water
pKa2.35 (predicted)

The compound’s solubility in polar solvents like water and methanol facilitates its use in biological assays, though organic solvents such as dimethylformamide (DMF) are often required for stock solutions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization of precursor molecules under controlled conditions. One common method employs the reaction of a γ-amino acid derivative with a methylating agent, followed by intramolecular cyclization to form the azetidine ring. For example:

  • Precursor preparation: A β-keto ester undergoes reductive amination to form a γ-amino ester.

  • Methylation: The amine and carboxylic acid groups are methylated using iodomethane.

  • Cyclization: Base-mediated intramolecular nucleophilic attack forms the azetidine ring.

Quantum mechanical calculations suggest that desolvation effects and cation-π interactions stabilize transition states during cyclization, as observed in related azetidine synthases .

Industrial-Scale Production

Industrial processes optimize yield and purity through:

  • Continuous flow reactors: To manage exothermic reactions and improve scalability.

  • Chromatographic purification: Silica gel or reverse-phase chromatography isolates the enantiomerically pure product .

  • Crystallization: Final recrystallization from ethanol/water mixtures enhances purity (>95%) .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s structural similarity to proline enables misincorporation into proteins, disrupting folding and function. Studies demonstrate its role as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), with IC₅₀ values in the micromolar range . In Arabidopsis thaliana, this misincorporation triggers the unfolded protein response (UPR), leading to growth inhibition .

Case Study: Anticancer Activity

Derivatives of 2-azetidinecarboxylic acid exhibit cytotoxicity against cancer cell lines:

DerivativeCell LineIC₅₀ (μM)Mechanism
Compound 6SiHa (cervical)15.6Apoptosis induction
Compound 6B16F10 (melanoma)12.4Cell cycle arrest

These derivatives induce apoptosis via caspase-3 activation and upregulation of pro-apoptotic genes .

Biological Activity and Mechanisms

Toxicity in Plants

In Arabidopsis, 2-azetidinecarboxylic acid, 1,3-dimethyl, (2S)- inhibits root growth (EC₅₀ = 10 μM) by competing with proline during translation. Cytosolic ProRS isoforms exhibit lower discrimination against the analog compared to organellar isoforms, leading to proteotoxic stress .

Mammalian Systems

In human HEK293T cells, the compound shows low acute toxicity (CC₅₀ > 20 μM), but chronic exposure disrupts collagen triple helix formation, reducing extracellular matrix stability . This activity underpins investigations into antifibrotic therapies.

Comparison with Related Compounds

vs. L-Proline

While both compounds share structural motifs, key differences include:

Property2-Azetidinecarboxylic Acid, 1,3-DimethylL-Proline
Ring Size4-membered5-membered
Conformational FlexibilityLow (high ring strain)Moderate
Biological RoleEnzyme inhibitionProtein structure

The azetidine derivative’s rigid structure enhances binding to enzyme active sites but reduces metabolic stability .

vs. 3,3-Dimethyl Analog

The 1,3-dimethyl substitution pattern increases steric hindrance, reducing off-target interactions compared to the 3,3-dimethyl variant.

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